molecular formula C8H7ClO B1581207 2-(3-Chlorophenyl)oxirane CAS No. 20697-04-5

2-(3-Chlorophenyl)oxirane

Cat. No.: B1581207
CAS No.: 20697-04-5
M. Wt: 154.59 g/mol
InChI Key: YVMKRPGFBQGEBF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)oxirane typically involves the epoxidation of 3-chlorostyrene. One common method is the reaction of 3-chlorostyrene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows:

3-chlorostyrene+mCPBAThis compound+m-chlorobenzoic acid\text{3-chlorostyrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} 3-chlorostyrene+mCPBA→this compound+m-chlorobenzoic acid

The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorohydrin method. This involves the chlorination of 3-chlorostyrene to form the corresponding chlorohydrin, followed by dehydrochlorination using a base such as sodium hydroxide. The process can be summarized as:

3-chlorostyrene+Cl23-chlorostyrene chlorohydrin\text{3-chlorostyrene} + \text{Cl}_2 \rightarrow \text{3-chlorostyrene chlorohydrin} 3-chlorostyrene+Cl2​→3-chlorostyrene chlorohydrin

3-chlorostyrene chlorohydrin+NaOHThis compound+NaCl+H2O\text{3-chlorostyrene chlorohydrin} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 3-chlorostyrene chlorohydrin+NaOH→this compound+NaCl+H2​O

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The oxirane ring is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.

    Reduction Reactions: The compound can be reduced to form 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl oxiranes.

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Acidic or basic conditions, with nucleophiles such as water, methanol, or ammonia.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Diols: Formed from the hydrolysis of the oxirane ring.

    Ethers: Formed from the reaction with alcohols.

    Amino Alcohols: Formed from the reaction with amines.

    3-Chlorophenylethanol: Formed from the reduction of the oxirane ring.

Scientific Research Applications

2-(3-Chlorophenyl)oxirane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.

    Materials Science: Utilized in the preparation of polymers and resins with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)oxirane: Similar structure but with the chlorine atom at the para position.

    2-(2-Chlorophenyl)oxirane: Chlorine atom at the ortho position.

    2-Phenyl oxirane: Lacks the chlorine substituent.

Comparison:

    Reactivity: The position of the chlorine atom affects the reactivity of the oxirane ring. For example, the para-substituted compound may have different steric and electronic effects compared to the meta-substituted 2-(3-Chlorophenyl)oxirane.

    Applications: The presence and position of the chlorine atom can influence the compound’s suitability for specific applications, such as in medicinal chemistry or materials science.

    Uniqueness: this compound is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to its isomers and analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKRPGFBQGEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942899
Record name 2-(3-Chlorophenyl)oxirane
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20697-04-5
Record name 2-(3-Chlorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20697-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(epoxyethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chlorophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chloro-phenyl)-oxirane
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Synthesis routes and methods I

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
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100 mL
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7.03 g
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reactant
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132 mL
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reactant
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0.126 g
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catalyst
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brine
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250 mL
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350 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 42.0 g. of 57% sodium hydride dispersed in oil and 700 ml. of dimethyl sulfoxide is stirred at 70°-75° C. for one to one and one-half hours. The solution is diluted with 700 ml. of dry tetrahydrofuran and cooled to 0° C., under nitrogen. A 200 g. (1.0 mole) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5° C. The mixture is stirred for 15 minutes and then a solution of 70.4 g. (0.50 mole) of m-chlorobenzaldehyde in 300 ml. of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dried and evaporated in vacuo to leave m-chlorostyrene oxide.
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Synthesis routes and methods III

Procedure details

To a solution of m-chlorostyrene (5.70 g, 41.0 mmol) and acetic acid (2.33 mL, 40.9 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (8.02 g, 45.0 mmol) in three portions. The reaction was allowed to warm to R.T. After 4 hours, 2N NaOH (60 ml) was added and the reaction was allowed to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 6.20 g of a slightly tinted oil which was used without further purification.
Quantity
5.7 g
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reactant
Reaction Step One
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2.33 mL
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reactant
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8.02 g
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reactant
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33 mL
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78 mL
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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